molecular formula C23H27NO4 B14852590 Fmoc-3-Ethyl-3-methyl-L-norvaline

Fmoc-3-Ethyl-3-methyl-L-norvaline

Cat. No.: B14852590
M. Wt: 381.5 g/mol
InChI Key: VCVVUHVVAJCPEZ-HXUWFJFHSA-N
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Description

Fmoc-3-Ethyl-3-methyl-L-norvaline is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-Ethyl-3-methyl-L-norvaline typically involves the protection of the amino group with the Fmoc group. The process begins with the starting material, 3-Ethyl-3-methyl-L-norvaline, which undergoes a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-Ethyl-3-methyl-L-norvaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Fmoc-3-Ethyl-3-methyl-L-norvaline is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to the growing peptide chain .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-3-Ethyl-L-norvaline
  • Fmoc-3-Methyl-L-norvaline
  • Fmoc-3-Isopropyl-L-norvaline

Uniqueness

Fmoc-3-Ethyl-3-methyl-L-norvaline is unique due to the presence of both ethyl and methyl groups on the norvaline backbone. This structural feature imparts distinct steric and electronic properties, influencing the compound’s reactivity and interactions in peptide synthesis. Compared to similar compounds, this compound offers a balance of hydrophobicity and steric hindrance, making it a valuable building block in the design of peptides with specific structural and functional attributes .

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

(2S)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid

InChI

InChI=1S/C23H27NO4/c1-4-23(3,5-2)20(21(25)26)24-22(27)28-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,4-5,14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m1/s1

InChI Key

VCVVUHVVAJCPEZ-HXUWFJFHSA-N

Isomeric SMILES

CCC(C)(CC)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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